BMS-193885

Descripción

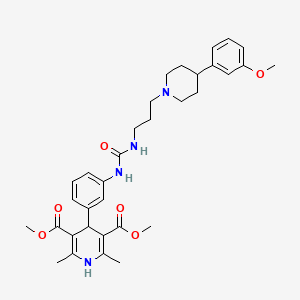

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSXJSJXZFODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018102 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186185-03-5 | |

| Record name | BMS-193885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-193885 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-193885 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-193885: A Technical Guide to its Mechanism of Action as a Neuropeptide Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-193885 is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor Y1 (NPY Y1R).[1][2][3][4] Its mechanism of action is centered on blocking the downstream signaling cascade initiated by the binding of the endogenous ligand, Neuropeptide Y (NPY), to the Y1 receptor. This antagonism effectively reverses the physiological effects mediated by NPY through this receptor, most notably the stimulation of food intake.[1][5] This document provides a comprehensive overview of the binding kinetics, in vitro functional activity, and the molecular interactions that define the mechanism of action of BMS-193885.

Quantitative Data Summary

The affinity and potency of BMS-193885 have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference(s) |

| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cell membranes (human Y1 receptor) | [1][2][4] |

| IC50 | 5.9 nM | Not Specified | [3][5] |

| Apparent Kb | 4.5 nM | CHO cells expressing human Y1 receptor | [1][2][4] |

| Selectivity | >1000 nM (Ki) | Other cloned human NPY receptors | [4] |

| >160-fold | Y2, Y4, and Y5 receptors | [3] | |

| >47-fold | σ1 receptor | [3] | |

| >100-fold | α1-adrenergic receptor | [3] |

Experimental Protocols

The characterization of BMS-193885 involved several key experimental methodologies to determine its binding affinity and functional antagonism.

Radioligand Competitive Binding Assay

This assay quantifies the ability of BMS-193885 to compete with a radiolabeled ligand for binding to the NPY Y1 receptor.

Objective: To determine the binding affinity (Ki) of BMS-193885 for the human NPY Y1 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from SK-N-MC cells, which endogenously express the human NPY Y1 receptor.

-

Assay Components: The assay mixture contained the cell membranes, the radioligand [125I]PeptideYY, and varying concentrations of the unlabeled competitor, BMS-193885.

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[1][2]

Functional cAMP Accumulation Assay

This assay assesses the ability of BMS-193885 to antagonize the NPY-mediated inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional antagonist potency (Kb) of BMS-193885 at the human NPY Y1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor were used.

-

Stimulation: The cells were stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Inhibition: The cells were co-treated with NPY, which, upon binding to the Gαi-coupled Y1 receptor, inhibits adenylyl cyclase and reduces cAMP levels.

-

Antagonism: Varying concentrations of BMS-193885 were added to the cells in the presence of NPY and forskolin.

-

Measurement: The intracellular levels of cAMP were measured using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: The ability of BMS-193885 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation was quantified to determine its apparent Kb value.[1][2][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NPY Y1 receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist like BMS-193885.

Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by BMS-193885.

Caption: Workflow for a Radioligand Competitive Binding Assay.

Detailed Mechanism of Action

BMS-193885 acts as a competitive antagonist at the NPY Y1 receptor.[1][2] This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor.[1] By occupying the binding site, BMS-193885 prevents NPY from binding and initiating the downstream signaling cascade.

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[6] Upon activation by NPY, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][6] This reduction in cAMP levels mediates the various physiological effects of NPY, including its potent orexigenic (appetite-stimulating) effects.[1][7]

BMS-193885, by blocking NPY binding, prevents the Gαi-mediated inhibition of adenylyl cyclase.[1][4] This results in a reversal of the NPY-induced suppression of cAMP production.[2] In vivo, this antagonism of the central NPY Y1 receptors leads to a reduction in food intake and body weight.[1][3][5]

Crystal structure analysis of the human Y1R bound to BMS-193885 has provided detailed insights into its binding mode. The dihydropyridine group of BMS-193885 occupies a sub-pocket within the receptor's helical bundle.[8] Specific interactions, including hydrogen bonds and hydrophobic contacts with key residues such as T280, D287, F282, F286, and F302, are crucial for its high-affinity binding and antagonist activity.[8]

References

- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. | BioWorld [bioworld.com]

- 5. apexbt.com [apexbt.com]

- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]

- 7. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

BMS-193885: A Comprehensive Technical Guide to a Selective Neuropeptide Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193885 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. As a competitive antagonist, it has been instrumental in elucidating the physiological roles of the NPY Y1 receptor, particularly in the regulation of appetite and energy homeostasis. This technical guide provides a detailed overview of the pharmacological properties of BMS-193885, including its binding affinity, functional activity, selectivity, and pharmacokinetic profile. Furthermore, it outlines the key experimental methodologies used to characterize this compound and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Data

The pharmacological activity of BMS-193885 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of BMS-193885

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 3.3 nM | SK-N-MC | Radioligand Binding | [1][2] |

| Functional Antagonism (Kb) | 4.5 nM | CHO (human Y1 receptor) | cAMP Inhibition Assay | [1] |

| IC50 | 5.9 nM | Not Specified | Not Specified |

Note: The IC50 value is provided for general reference; however, Ki and Kb are more precise measures of binding affinity and antagonist activity, respectively.

Table 2: Receptor Selectivity Profile of BMS-193885

| Receptor Subtype | Selectivity vs. Y1 |

| NPY Y2 | > 160-fold |

| NPY Y4 | > 160-fold |

| NPY Y5 | > 160-fold |

| α2 Adrenergic Receptor | ~200-fold less potent |

| Sigma1 Receptor | ~100-fold |

| Other GPCRs and Ion Channels (Panel of 70) | > 200-fold |

This high selectivity underscores the utility of BMS-193885 as a specific pharmacological tool for studying Y1 receptor function.

Table 3: Pharmacokinetic Properties of BMS-193885 in Preclinical Models

| Parameter | Observation | Species | Administration Route |

| Systemic Bioavailability | Good | Not Specified | Intravenous |

| Oral Bioavailability | Lacks oral bioavailability | Not Specified | Oral |

| Brain Penetration | Good | Not Specified | Systemic |

| Cardiovascular Safety | No serious adverse effects up to 30 mg/kg | Rat | Intravenous |

| Cardiovascular Safety | No serious adverse effects up to 10 mg/kg | Dog | Intravenous |

Neuropeptide Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. BMS-193885, as a competitive antagonist, blocks the binding of NPY to the Y1 receptor, thereby inhibiting these downstream signaling events.

Caption: NPY Y1 Receptor Signaling Pathway and Antagonism by BMS-193885.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of BMS-193885.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of BMS-193885 for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.

-

Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y1-selective radioligand.

-

Membrane Preparation:

-

Harvest SK-N-MC cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of BMS-193885.

-

To determine non-specific binding, include wells with a high concentration of a non-labeled NPY ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BMS-193885.

-

Determine the IC50 value (the concentration of BMS-193885 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Inhibition Assay (for Kb Determination)

This assay measures the ability of BMS-193885 to antagonize the NPY-induced inhibition of cAMP production.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human NPY Y1 receptor.

-

Principle: In these cells, NPY acting on the Y1 receptor will inhibit adenylyl cyclase and reduce the intracellular cAMP levels stimulated by forskolin (an adenylyl cyclase activator). BMS-193885 will reverse this inhibition in a concentration-dependent manner.

-

Assay Procedure:

-

Seed the CHO-hY1 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of BMS-193885 for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of NPY (typically an EC80 concentration) in the presence of forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of BMS-193885.

-

Determine the concentration of BMS-193885 that produces a half-maximal reversal of the NPY-induced inhibition.

-

Calculate the apparent Kb value using the Schild equation or a similar pharmacological model for competitive antagonism.

-

In Vivo Studies

BMS-193885 has been evaluated in animal models to assess its effects on food intake and body weight, as well as its safety profile.

Food Intake and Body Weight Studies

-

Animal Model: Typically, rats (e.g., Sprague-Dawley) are used.

-

Administration: BMS-193885 is administered systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection, due to its lack of oral bioavailability.

-

Study Design (Acute):

-

Animals are habituated to the experimental conditions.

-

BMS-193885 or vehicle is administered.

-

Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

-

Study Design (Chronic):

-

Animals receive daily injections of BMS-193885 or vehicle over an extended period (e.g., several weeks).

-

Food intake and body weight are monitored regularly.

-

-

Key Findings: Both acute and chronic administration of BMS-193885 have been shown to significantly reduce food intake and body weight gain in animal models of obesity.[1]

Cardiovascular Safety Pharmacology

-

Animal Models: Rats and dogs are commonly used.

-

Methodology:

-

Animals are instrumented for the continuous monitoring of cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG).

-

BMS-193885 is administered intravenously at various doses.

-

Cardiovascular parameters are recorded and analyzed for any significant changes from baseline.

-

-

Key Findings: BMS-193885 did not produce any serious cardiovascular adverse effects in rats and dogs at doses up to 30 mg/kg and 10 mg/kg, respectively.[1]

Conclusion

BMS-193885 is a well-characterized, potent, and selective antagonist of the NPY Y1 receptor. Its favorable in vitro and in vivo pharmacological profile, including high selectivity and good systemic bioavailability and brain penetration, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the NPY Y1 receptor. The detailed experimental protocols provided in this guide serve as a foundation for the design and execution of further studies aimed at exploring the therapeutic potential of NPY Y1 receptor antagonism.

References

- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-193885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor deeply implicated in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of BMS-193885. It details the key experimental data, protocols, and underlying signaling pathways, serving as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Neuropeptide Y is a potent orexigenic peptide, and its effects are primarily mediated through the Y1 and Y5 receptors. The development of selective antagonists for these receptors has been a key strategy in the pursuit of anti-obesity therapeutics. BMS-193885 emerged from these efforts as a dihydropyridine derivative with high affinity and selectivity for the NPY Y1 receptor. This document outlines the pharmacological profile of BMS-193885, its effects in preclinical models, and the experimental methodologies used in its characterization.

Pharmacological Profile of BMS-193885

BMS-193885 has been extensively characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional antagonism at the NPY Y1 receptor.

Binding Affinity and Selectivity

BMS-193885 exhibits high affinity for the human NPY Y1 receptor. Competitive binding assays have been instrumental in determining its binding characteristics.

Table 1: Binding Affinity and Selectivity of BMS-193885

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| Ki (NPY Y1 Receptor) | 3.3 nM | SK-N-MC cell membranes | [125I]PeptideYY | [1][2] |

| Selectivity | >300-fold vs. NPY Y2, Y4, Y5 receptors | Various | Not Specified | [1] |

| >200-fold vs. α2-adrenergic receptor | Various | Not Specified | [1] | |

| >100-fold vs. σ1 receptor | Various | Not Specified | [1] |

Functional Antagonism

The antagonistic properties of BMS-193885 have been confirmed through functional assays that measure the downstream signaling of the NPY Y1 receptor.

Table 2: Functional Antagonism of BMS-193885

| Parameter | Value | Assay Type | Cell Line | Reference |

| Kb | 4.5 nM | Forskolin-stimulated cAMP accumulation | CHO cells expressing human NPY Y1 receptor | [1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the appetite-suppressing effects of BMS-193885.

Table 3: In Vivo Effects of BMS-193885 in Rats

| Administration Route | Dose | Effect | Animal Model | Reference |

| Intracerebroventricular (i.c.v.) | Not Specified | Blocked NPY-induced food intake | Satiated rats | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | Reduced NPY-induced food intake | Satiated rats | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | Reduced spontaneous overnight food intake | Not Specified | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg (daily for 14 days) | Significantly reduced body weight gain | Diet-induced obese rats | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the characterization of BMS-193885.

NPY Y1 Receptor Binding Assay

This assay determines the affinity of a compound for the NPY Y1 receptor by measuring the displacement of a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from SK-N-MC cells, which endogenously express the human NPY Y1 receptor.

-

Assay Buffer: A typical binding buffer consists of 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, at pH 7.4.

-

Incubation: Cell membranes are incubated with [125I]PeptideYY (a specific radioligand for NPY receptors) and varying concentrations of BMS-193885.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor (BMS-193885) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Functional Assay

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production by an agonist at a Gi-coupled receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor are used.

-

Assay Medium: Cells are incubated in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of BMS-193885.

-

Agonist and Forskolin Stimulation: The cells are then stimulated with a fixed concentration of NPY (agonist) and forskolin. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP levels. The NPY agonist, acting through the Gi-coupled Y1 receptor, inhibits this forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of BMS-193885 to reverse the NPY-induced inhibition of cAMP production is quantified. The concentration of BMS-193885 that restores the cAMP level to 50% of the maximal forskolin-stimulated level is determined as the IC50, from which the Kb (antagonist dissociation constant) is calculated.

Signaling Pathways and Mechanism of Action

The therapeutic effects of BMS-193885 are a direct consequence of its antagonism at the NPY Y1 receptor and the subsequent modulation of downstream signaling cascades.

NPY Y1 Receptor Signaling

The NPY Y1 receptor is a canonical Gi-protein coupled receptor. Upon activation by its endogenous ligand, NPY, it initiates a cascade of intracellular events.

Figure 1. NPY Y1 Receptor Signaling Pathway.

Activation of the Y1 receptor by NPY leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can activate other effectors, including phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately influencing downstream pathways such as the ERK/MAPK cascade.

Mechanism of Action of BMS-193885

BMS-193885 acts as a competitive antagonist at the NPY Y1 receptor. By binding to the receptor, it prevents the binding of the endogenous agonist NPY, thereby blocking the initiation of the downstream signaling cascade. This blockade of NPY signaling in key brain regions involved in appetite regulation, such as the hypothalamus, is believed to be the primary mechanism underlying its anorectic effects.

Figure 2. Discovery and Development Workflow of BMS-193885.

Synthesis

While a detailed, step-by-step synthesis protocol for BMS-193885 is not publicly available, it is known to be a dihydropyridine derivative. The synthesis of such compounds typically involves a multi-step process. A radiolabeled version, [11C]BMS-193885, has been synthesized for use in positron emission tomography (PET) studies, which involved the methylation of its desmethyl precursor with [11C]methyl iodide.

Conclusion

BMS-193885 is a well-characterized, potent, and selective NPY Y1 receptor antagonist with demonstrated efficacy in preclinical models of obesity. This technical guide has summarized the key data and experimental methodologies that have defined its pharmacological profile. The detailed understanding of its mechanism of action and the signaling pathways it modulates provides a solid foundation for further research and development of NPY Y1 receptor antagonists as potential therapeutic agents.

References

BMS-193885: A Comprehensive Technical Guide to its Interaction with the Neuropeptide Y Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of BMS-193885, a potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor. The document details the quantitative interaction parameters, experimental methodologies for their determination, and the underlying signaling pathways.

Core Data Summary

BMS-193885 exhibits a high affinity and competitive antagonism for the NPY Y1 receptor. The key quantitative metrics for its binding and functional activity are summarized below.

Table 1: Binding Affinity of BMS-193885 for the NPY Y1 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 3.3 nM | SK-N-MC | [125I]Peptide YY | [1] |

Table 2: Functional Antagonism of BMS-193885 at the NPY Y1 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| Kb | 4.5 nM | CHO (expressing human Y1) | Forskolin-stimulated cAMP production |

Table 3: Selectivity Profile of BMS-193885

| Receptor | Selectivity (fold difference in affinity compared to Y1) |

| NPY Y2 | >300 |

| NPY Y4 | >300 |

| NPY Y5 | >300 |

| α1-adrenergic | >200 |

| σ1 | >47 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of BMS-193885 with the NPY Y1 receptor.

Radioligand Competition Binding Assay

This assay quantifies the affinity of BMS-193885 for the NPY Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Cell Membranes: Prepared from human neuroblastoma SK-N-MC cells, which endogenously express the NPY Y1 receptor.

-

Radioligand: [125I]Peptide YY.

-

Test Compound: BMS-193885.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled Neuropeptide Y.

-

Instrumentation: 96-well plate format, cell harvester with glass fiber filters, and a gamma counter.

2. Procedure:

-

Membrane Preparation: SK-N-MC cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]Peptide YY (typically at or below its Kd value), and varying concentrations of BMS-193885.

-

Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of BMS-193885 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay determines the functional antagonism of BMS-193885 by measuring its ability to reverse the NPY-mediated inhibition of cAMP production.

1. Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.

-

Stimulant: Forskolin, an adenylyl cyclase activator.

-

Agonist: Neuropeptide Y (NPY).

-

Test Compound: BMS-193885.

-

Assay Medium: Serum-free cell culture medium.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

-

Cell Seeding: CHO-Y1 cells are seeded into 96- or 384-well plates and cultured until they reach the desired confluency.

-

Pre-incubation with Antagonist: The cell culture medium is replaced with serum-free medium containing varying concentrations of BMS-193885. The cells are pre-incubated for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: A solution containing a fixed concentration of NPY (typically at its EC80) and forskolin is added to the wells. Forskolin stimulates cAMP production, which is then inhibited by the NPY agonist.

-

Incubation: The plate is incubated for a further 15-30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The ability of BMS-193885 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production is quantified. The data is used to calculate the antagonist's apparent equilibrium dissociation constant (Kb).

Signaling Pathways and Experimental Workflows

Visual representations of the NPY Y1 receptor signaling pathway and the experimental workflow for the radioligand binding assay are provided below.

References

BMS-193885: A Comprehensive Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor deeply implicated in the regulation of food intake and energy homeostasis. Its ability to competitively block the NPY Y1 receptor makes it a significant tool in the study of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of BMS-193885, including detailed experimental protocols for key assays.

Chemical Structure and Physicochemical Properties

BMS-193885, with the chemical name (S)-2-hydroxypropanoic acid compound with (Z)-N-(3-(3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl)phenyl)-N'-(3-(4-(3-methoxyphenyl)piperidin-1-yl)propyl)carbamimidic acid (1:1), is a dihydropyridine derivative. Its structure is fundamental to its high affinity and selectivity for the NPY Y1 receptor.

| Property | Value |

| CAS Number | 186185-03-5 |

| Molecular Formula | C33H42N4O6 |

| Molecular Weight | 594.71 g/mol |

| Canonical SMILES | COC(=O)C1=C(C)NC(C)=C(C1c1cccc(NC(=O)NCCCN2CCC(CC2)c2cccc(OC)c2)c1)C(=O)OC |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

BMS-193885 acts as a competitive antagonist at the NPY Y1 receptor. This mechanism of action prevents the endogenous ligand, NPY, from binding to and activating the receptor, thereby inhibiting downstream signaling pathways that promote food intake.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 3.3 nM | [1][2] |

| IC50 | 5.9 nM | [3] |

| Selectivity | High selectivity for Y1 over Y2, Y4, and Y5 receptors. | [2] |

| In Vivo Efficacy | Reduces food intake and body weight in animal models. | [1] |

Signaling Pathway

BMS-193885 blocks the NPY Y1 receptor, which is a Gi-coupled receptor. Activation of the Y1 receptor by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, BMS-193885 prevents this decrease in cAMP, thereby modulating downstream cellular processes related to appetite.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Radioligand Binding Assay

This assay quantifies the affinity of BMS-193885 for the NPY Y1 receptor.

Objective: To determine the inhibitory constant (Ki) of BMS-193885 for the NPY Y1 receptor.

Materials:

-

Cell Membranes: Membranes from SK-N-MC cells or CHO-K1 cells stably expressing the human NPY Y1 receptor.

-

Radioligand: [125I]-Peptide YY ([125I]-PYY).

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Test Compound: BMS-193885 at various concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of BMS-193885.

-

In a 96-well plate, add assay buffer, cell membranes, and either BMS-193885, non-specific binding control, or buffer (for total binding).

-

Add [125I]-PYY to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of BMS-193885 and calculate the Ki using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay determines the functional antagonism of BMS-193885 at the NPY Y1 receptor.

Objective: To measure the ability of BMS-193885 to reverse the NPY-induced inhibition of cAMP production.

Materials:

-

Cells: CHO-K1 cells stably expressing the human NPY Y1 receptor.

-

Agonist: Neuropeptide Y (NPY).

-

Stimulant: Forskolin.

-

Test Compound: BMS-193885 at various concentrations.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the CHO-K1 cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of BMS-193885 for a specified time (e.g., 15-30 minutes).

-

Add NPY at a concentration that gives a submaximal response (e.g., EC80) to all wells except the control wells.

-

Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of BMS-193885 to determine its potency as an antagonist.

In Vivo Food Intake Study

This study evaluates the effect of BMS-193885 on appetite in a living organism.

Objective: To assess the anorectic effect of BMS-193885 in a rodent model.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: BMS-193885 dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve BMS-193885.

-

Neuropeptide Y (for induced feeding models).

-

Equipment: Animal balances, food hoppers, metabolic cages.

Procedure:

-

Acclimate the rats to individual housing and the specific diet.

-

For spontaneous food intake studies, administer BMS-193885 or vehicle via the desired route (e.g., intraperitoneal injection) at the beginning of the dark cycle.

-

For NPY-induced feeding studies, administer BMS-193885 or vehicle prior to the central administration of NPY.

-

Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the food hoppers.

-

Monitor the body weight of the animals daily.

-

Analyze the data to compare food intake and body weight changes between the BMS-193885-treated and vehicle-treated groups.

References

BMS-193885: A Technical Guide on Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193885 is a potent and selective antagonist of the neuropeptide Y receptor type 1 (NPY Y1).[1][2][3][4] This receptor is a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system (CNS), including the regulation of appetite and energy homeostasis.[1] The therapeutic potential of targeting the NPY Y1 receptor for CNS disorders necessitates a thorough understanding of a compound's ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the BBB penetration capabilities of BMS-193885.

Blood-Brain Barrier Penetration Capabilities

Multiple preclinical studies have qualitatively described BMS-193885 as having "good" or "effective" penetration of the blood-brain barrier.[1][2] This characteristic is crucial for its mechanism of action, which involves inhibiting central NPY Y1 receptors to modulate food intake and body weight.[1] Intraperitoneal administration of BMS-193885 has been shown to elicit central effects, further supporting its ability to reach the CNS.[1]

Quantitative Data

A comprehensive search of publicly available literature did not yield specific quantitative data on the blood-brain barrier penetration of BMS-193885, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-plasma concentration ratios (Kp,uu). This information is likely proprietary to the developing institution.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of BMS-193885's blood-brain barrier penetration are not explicitly available in the reviewed literature. However, based on standard methodologies for evaluating CNS drug delivery, the following experimental workflows are commonly employed.

In Situ Brain Perfusion

This technique allows for the direct measurement of brain uptake of a compound, independent of its peripheral pharmacokinetics.

Caption: Workflow for In Situ Brain Perfusion Experiment.

Microdialysis

Microdialysis is a technique used to measure unbound drug concentrations in the brain extracellular fluid of a freely moving animal, providing a more physiologically relevant measure of target engagement.

Caption: Workflow for a Microdialysis Experiment.

Signaling Pathway

BMS-193885 exerts its effects by antagonizing the NPY Y1 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon binding of the endogenous ligand, neuropeptide Y, the receptor signals to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y1 receptor activation can modulate intracellular calcium levels. By blocking this receptor, BMS-193885 prevents these downstream signaling events.

Caption: NPY Y1 Receptor Signaling Pathway and BMS-193885 Inhibition.

Conclusion

BMS-193885 is a promising NPY Y1 receptor antagonist with confirmed central nervous system activity, indicating its ability to cross the blood-brain barrier. While specific quantitative data and detailed experimental protocols for its BBB penetration are not publicly available, the established preclinical effects underscore its CNS bioavailability. Further research and publication of these key parameters would be highly valuable to the scientific community for a more complete understanding of its pharmacokinetic and pharmacodynamic profile.

References

- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural basis of neuropeptide Y signaling through Y1 receptor [ideas.repec.org]

The Role of BMS-193885 in Obesity and Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-193885 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Contrary to any potential misconception, BMS-193885 does not exert its effects via the ghrelin receptor. Its mechanism of action is centered on the competitive blockade of the NPY Y1 receptor, a key component of the central nervous system's appetite-regulating pathways. Neuropeptide Y is one of the most powerful orexigenic (appetite-stimulating) peptides known. By inhibiting the action of NPY at the Y1 receptor, BMS-193885 has demonstrated significant effects on reducing food intake and body weight in preclinical models of obesity. This technical guide provides an in-depth overview of BMS-193885, including its mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Targeting the Neuropeptide Y Y1 Receptor

BMS-193885 functions as a competitive antagonist at the NPY Y1 receptor.[1] It exhibits high affinity for this receptor subtype, with a Ki of 3.3 nM, and demonstrates significant selectivity over other NPY receptor subtypes (Y2, Y4, and Y5) as well as other G-protein coupled receptors.[1][2][3] The NPY system, particularly the Y1 receptor, is densely expressed in the hypothalamus, a critical brain region for the regulation of energy homeostasis.[1] NPY, when released, binds to the Y1 receptor, initiating a signaling cascade that leads to increased food intake and decreased energy expenditure. BMS-193885 blocks this interaction, thereby attenuating the orexigenic effects of NPY.

Neuropeptide Y Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5] Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream signaling pathways involved in appetite regulation. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. BMS-193885 prevents the initiation of these downstream signaling events by occupying the NPY binding site on the Y1 receptor.

References

- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS 193885 | NPY Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]

Foundational Research on Neuropeptide Y and Its Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is a member of the pancreatic polypeptide family, which also includes peptide YY (PYY) and pancreatic polypeptide (PP).[2] NPY exerts its diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, Y5, and y6 (the y6 receptor is non-functional in humans).[1][3] These receptors are involved in a myriad of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and energy homeostasis.[2] The complexity of the NPY system, with its multiple ligands and receptors, presents both challenges and opportunities for the development of novel therapeutics targeting a range of disorders. This technical guide provides a comprehensive overview of the foundational research on NPY and its receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways to aid researchers and drug development professionals in this field.

Neuropeptide Y Receptors: An Overview

The NPY receptors belong to the rhodopsin-like 7-transmembrane GPCR family.[1] In humans, four functional subtypes have been identified: Y1, Y2, Y4, and Y5. These receptors are coupled to pertussis toxin-sensitive G-proteins of the Gi/o family, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Beyond cAMP inhibition, NPY receptor activation can also modulate intracellular calcium concentrations and activate potassium channels.[4]

Receptor Subtypes and Their Primary Functions:

-

Y1 Receptor: Primarily postsynaptic, the Y1 receptor is implicated in the stimulation of food intake (orexigenic effect), vasoconstriction, and anxiolysis.[5][6][7]

-

Y2 Receptor: Often found presynaptically, the Y2 receptor acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. It is associated with appetite inhibition (anorexigenic effect).[2][8]

-

Y4 Receptor: This receptor shows a preference for pancreatic polypeptide and is involved in the regulation of food intake and energy homeostasis.[5]

-

Y5 Receptor: Similar to the Y1 receptor, the Y5 receptor is involved in the stimulation of feeding.[5]

Quantitative Data: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various endogenous ligands, agonists, and antagonists for the human NPY receptor subtypes.

| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) | References |

| Endogenous Ligands | |||||

| Neuropeptide Y (NPY) | Subnanomolar | Subnanomolar | Minor Potency | Subnanomolar | [5] |

| Peptide YY (PYY) | Subnanomolar | Subnanomolar | Minor Potency | Subnanomolar | [5] |

| Pancreatic Polypeptide (PP) | Minor Potency | Low Affinity | High Affinity | Low Affinity | [5] |

| NPY (3-36) | Micromolar | Nanomolar | - | Nanomolar | [5] |

| PYY (3-36) | Micromolar | Nanomolar | - | Intermediate Nanomolar | [9] |

| Ligand | Type | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) | References |

| Selective Agonists | ||||||

| [Leu31, Pro34]NPY | Y1 Agonist | - | - | Activates | Activates | [10][11] |

| NPY (13-36) | Y2 Agonist | - | - | - | - | [12] |

| GR231118 | Y1 Antagonist / Y4 Agonist | High Affinity | Much Reduced Affinity | Potent Agonist | - | [3] |

| [D-Trp32]NPY | Y5 Agonist | - | - | - | Highly Selective | [5] |

| Selective Antagonists | ||||||

| BIBP3226 | Y1 Antagonist | 1.1 (rat) | - | - | - | [10] |

| BIIE0246 | Y2 Antagonist | - | IC50 = 15 (rat) | - | - | [10] |

| CGP71683 | Y5 Antagonist | >4000 | 200 | - | 1.3 | [10] |

| JNJ-31020028 | Y2 Antagonist | - | pIC50 = 8.22 (rat) | - | - | [10] |

| 1229U91 | Y1 Antagonist | 0.10 | 700 | - | - | [13] |

Signaling Pathways

NPY receptors primarily signal through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4] However, they can also engage other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

Caption: Generalized signaling pathways of NPY receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized framework for determining the binding affinity of a test compound for a specific NPY receptor subtype.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the NPY receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation.

-

Add a known concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-NPY).

-

Add varying concentrations of the unlabeled test compound (competitor).

-

For determining non-specific binding, add a high concentration of an unlabeled NPY receptor ligand.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Immunohistochemistry for NPY Receptor Localization in Rodent Brain

This protocol outlines the steps for visualizing the distribution of NPY receptors in brain tissue.[10][15][16][17][18]

Caption: Workflow for immunohistochemical localization of NPY receptors.

Methodology:

-

Tissue Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Freeze the brain and cut sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the free-floating sections in PBS.

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100) for at least 1 hour at room temperature.

-

Incubate the sections with a primary antibody specific to the NPY receptor subtype of interest, diluted in the blocking solution, overnight at 4°C.

-

Wash the sections extensively in PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.

-

Wash the sections in PBS.

-

-

Mounting and Imaging:

-

Mount the stained sections onto glass slides.

-

Allow the slides to dry and then coverslip using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

In Vivo Microdialysis for Measuring NPY Release

This protocol describes a method for sampling extracellular NPY in the brain of a freely moving animal.[12][15][19][20][21][22]

Caption: Workflow for in vivo microdialysis to measure NPY release.

Methodology:

-

Surgical Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period before starting sample collection.

-

Collect dialysate samples at regular intervals into vials, often kept on ice.

-

-

Sample Analysis:

-

Measure the concentration of NPY in the collected dialysate fractions using a sensitive analytical technique such as a radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the basal extracellular concentration of NPY.

-

Analyze changes in NPY levels in response to pharmacological or behavioral manipulations.

-

Conclusion

The neuropeptide Y system plays a critical role in a wide array of physiological functions, making it a compelling target for therapeutic intervention in various diseases. A thorough understanding of the pharmacology of NPY receptors, their intricate signaling pathways, and the experimental methodologies used to study them is paramount for the successful development of novel drugs. This technical guide provides a foundational repository of this knowledge, offering researchers and drug development professionals a starting point for their investigations into this complex and promising field. The continued exploration of the NPY system holds the potential to yield innovative treatments for disorders ranging from obesity and metabolic syndrome to anxiety and cardiovascular disease.

References

- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. scispace.com [scispace.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Comparative distribution of neuropeptide Y Y1 and Y5 receptors in the rat brain by using immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central nervous system pharmacology of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of G protein-coupled receptors as a novel therapeutic strategy in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 17. researchgate.net [researchgate.net]

- 18. Immunohistochemistry (IHC) protocol [hellobio.com]

- 19. buczynski-gregus.com [buczynski-gregus.com]

- 20. Microdialysis measurement of in vivo neuropeptide release [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The NPY Y1 Receptor Antagonist BMS-193885: A Technical Guide to its Role in Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a critical component in the central regulation of energy homeostasis.[1][2] Neuropeptide Y is recognized as the most powerful orexigenic (appetite-stimulating) peptide known, exerting its effects through a family of G-protein coupled receptors.[1] The Y1 and Y5 receptor subtypes are primarily implicated in mediating the orexigenic actions of NPY.[1][3] BMS-193885 has been investigated for its therapeutic potential in the management of obesity due to its ability to reduce food intake and body weight in animal models.[1] This technical guide provides an in-depth overview of the pharmacological properties of BMS-193885, its mechanism of action within appetite-regulating signaling pathways, and detailed experimental protocols from key studies.

Pharmacological Profile of BMS-193885

BMS-193885 is a dihydropyridine derivative that acts as a competitive antagonist at the NPY Y1 receptor.[4][5] It exhibits high affinity and selectivity for the human Y1 receptor.[1][4] The compound has demonstrated good systemic bioavailability and brain penetration, crucial properties for a centrally acting therapeutic agent, although it lacks oral bioavailability.[1]

Quantitative Pharmacological Data

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cells (endogenously expressing human Y1 receptor) | [1][4][6] |

| Functional Antagonism (Kb) | 4.5 nM | CHO cells (expressing human Y1 receptor) | [1][4] |

| IC50 | 5.9 nM | Not Specified | [2][7] |

| Selectivity | >160-fold over Y2, Y4, Y5 receptors | Not Specified | [2] |

| >100-fold over α1-adrenergic receptor | Not Specified | ||

| >47-fold over σ1 receptor | Not Specified | [2] |

Mechanism of Action in Appetite Regulation

The appetite-suppressing effects of BMS-193885 are mediated through its blockade of the NPY Y1 receptor in key hypothalamic nuclei involved in energy balance, such as the arcuate nucleus (ARC) and the paraventricular nucleus (PVN).[1][5]

The hypothalamus integrates central and peripheral signals to regulate food intake and energy expenditure.[8] Within the ARC, two key neuronal populations with opposing functions are the NPY/Agouti-related peptide (AgRP) neurons, which stimulate appetite, and the pro-opiomelanocortin (POMC) neurons, which suppress appetite.[8][9][10] NPY released from NPY/AgRP neurons acts on Y1 receptors on second-order neurons, including POMC neurons and neurons within the PVN, to stimulate food intake.[3][8]

By competitively inhibiting the NPY Y1 receptor, BMS-193885 prevents the downstream signaling cascade initiated by NPY.[6] This leads to a reduction in the orexigenic drive and, consequently, decreased food consumption.[1] Studies have shown that both central (intracerebroventricular) and peripheral (intraperitoneal) administration of BMS-193885 effectively block NPY-induced feeding in rats.[1][5] Furthermore, chronic administration has been shown to reduce spontaneous food intake and body weight gain.[1]

Signaling Pathway Diagram

Caption: NPY signaling pathway and the inhibitory action of BMS-193885.

Experimental Protocols

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of BMS-193885 for the human NPY Y1 receptor.

-

Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]

-

Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).[6]

-

Procedure:

-

Prepare cell membrane homogenates from SK-N-MC cells.

-

Incubate the membrane preparations with a fixed concentration of [¹²⁵I]PYY in the presence of increasing concentrations of BMS-193885.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the Ki value, which represents the affinity of the antagonist for the receptor. A competitive binding model is used, as BMS-193885 was found to increase the Kd of [¹²⁵I]PeptideYY without changing the Bmax.[1]

-

Functional Antagonism Assay (cAMP Measurement)

-

Objective: To assess the functional antagonist activity of BMS-193885 at the human NPY Y1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NPY Y1 receptor.[4][6]

-

Principle: The NPY Y1 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] An antagonist will reverse this inhibition.

-

Procedure:

-

Culture CHO-hY1 cells to confluency.

-

Pre-incubate the cells with various concentrations of BMS-193885.

-

Stimulate the cells with forskolin (an activator of adenylyl cyclase) in the presence of a fixed concentration of NPY.[1][6]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

-

The ability of BMS-193885 to reverse the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its apparent antagonist constant (Kb).[1][4]

-

In Vivo NPY-Induced Feeding Study

-

Objective: To evaluate the efficacy of BMS-193885 in blocking the orexigenic effect of centrally administered NPY.

-

Animal Model: Satiated male Sprague-Dawley rats.[6]

-

Procedure:

-

Surgically implant cannulas into the lateral cerebral ventricle or directly into the paraventricular nucleus (PVN) of the rats.

-

After a recovery period, administer BMS-193885 either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).[1][6]

-

Following a pre-treatment period, administer NPY via the implanted cannula.

-

Measure cumulative food intake at specific time points (e.g., 1 hour) post-NPY administration.[1][6]

-

Compare the food intake in BMS-193885-treated animals to vehicle-treated controls to determine the percentage of inhibition of NPY-induced feeding.

-

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of BMS-193885.

Summary of In Vivo Efficacy

Studies in rodent models have consistently demonstrated the appetite-suppressing properties of BMS-193885.

| Study Type | Animal Model | Administration Route | Dose | Outcome | Reference |

| Acute NPY-Induced Feeding | Satiated Sprague-Dawley Rats | i.p. | 10 mg/kg | 33-57% reduction in 1-hour NPY-induced food intake | [4][6] |

| Acute Spontaneous Feeding | Male Sprague-Dawley Rats | i.p. | 10 mg/kg | 29-54% reduction in spontaneous overnight food intake | [6] |

| Chronic Administration | Male Sprague-Dawley Rats | i.p. (daily for 44 days) | 10 mg/kg | 12-15% reduction in cumulative food intake; 8.5% suppression of body weight gain | [1][6] |

Importantly, the anorectic effect of BMS-193885 does not appear to be associated with anxiety-like behaviors, as tested in the elevated plus maze.[1] Furthermore, the compound did not significantly affect locomotor activity at effective doses.[1]

Conclusion

BMS-193885 is a well-characterized, potent, and selective NPY Y1 receptor antagonist with significant appetite-suppressing effects in preclinical models. Its mechanism of action is centered on the competitive blockade of NPY signaling in the hypothalamus, a key brain region for the regulation of energy homeostasis. The data gathered from in vitro and in vivo studies provide a strong rationale for the potential of NPY Y1 receptor antagonism as a therapeutic strategy for obesity. The detailed methodologies presented here serve as a guide for researchers in the field of metabolic diseases and drug development.

References

- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]

- 8. youtube.com [youtube.com]

- 9. Rapamycin ameliorates age-dependent obesity associated with increased mTOR signaling in hypothalamic POMC neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of BMS-193885: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of BMS-193885, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. The information presented is collated from publicly available research and is intended to offer insights into the compound's pharmacological profile and its initial evaluation as a potential therapeutic agent for obesity.

Core Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of BMS-193885.

Table 1: In Vitro Activity and Selectivity of BMS-193885

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cell membranes (endogenously expressing human Y1 receptor) | Competitive antagonist at the neuropeptide Y binding site.[1][2][3] |

| Functional Antagonism (Kb) | 4.5 nM | CHO cells expressing human Y1 receptor | Measured by reversal of forskolin-stimulated cAMP production inhibition by neuropeptide Y.[1][2][3] |

| Selectivity vs. other NPY Receptors | >1000 nM (Ki) | Cloned human NPY receptors | No appreciable affinity for Y2, Y4, and Y5 receptors.[2][3] |

| Selectivity vs. α2 Adrenergic Receptor | ~200-fold less potent | G-protein coupled receptor panel | |

| Selectivity vs. σ1 Receptor | ~100-fold selectivity | G-protein coupled receptor and ion channel panel | Tested against a panel of 70 GPCRs and ion channels.[1] |

Table 2: In Vivo Efficacy of BMS-193885 in Rat Models of Obesity

| Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Animal Model |

| Intraperitoneal (i.p.) | 10 mg/kg (acute) | Reduced NPY-induced 1-hour food intake.[1] | Not specified for acute | Satiated rats |

| Intraperitoneal (i.p.) | 10 mg/kg (acute) | Reduced spontaneous overnight food consumption.[1] | Not specified for acute | Rats |

| Intraperitoneal (i.p.) | 10 mg/kg/day (chronic, 44 days) | Significantly reduced cumulative food intake.[1] | Significantly reduced rate of body weight gain.[1] | Sprague-Dawley rats |

| Intranasal | 20 µg (daily for 1 week) | Decreased feed intake. | Not specified for this duration | Socially isolated rats (model for binge eating)[4] |

Table 3: Pharmacokinetic and Safety Profile of BMS-193885

| Parameter | Observation | Species | Notes |

| Oral Bioavailability | Lacks oral bioavailability.[1][5] | Not specified | |

| Systemic Bioavailability | Good systemic bioavailability.[1][5][6] | Not specified | |

| Brain Penetration | Good brain penetration.[1][2][5][6] | Not specified | |

| Cardiovascular Safety | No serious adverse effects. | Rats (up to 30 mg/kg i.v.), Dogs (up to 10 mg/kg i.v.) | |

| Locomotor Activity | No significant effect. | Rats (up to 20 mg/kg i.p.) | |

| Anxiolytic/Anxiogenic Effects | No activity in elevated plus maze. | Rats (i.p. and i.c.v. administration) | Suggests food intake reduction is not due to anxiety.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the available literature.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of BMS-193885 for the NPY Y1 receptor.

-

Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]

-

Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).[1]

-

Protocol Outline:

-

Membrane Preparation: Membranes from SK-N-MC cells were prepared.

-

Incubation: Cell membranes were incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of BMS-193885.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: Radioactivity of the filter-bound complex was measured.

-

Data Analysis: The concentration of BMS-193885 that inhibits 50% of the specific binding of [¹²⁵I]PYY (IC₅₀) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

-

-

Key Finding: BMS-193885 competitively inhibited the binding of [¹²⁵I]PYY with a Ki of 3.3 nM.[1][2][3] It increased the Kd of [¹²⁵I]PeptideYY from 0.35 nM to 0.65 nM without altering the Bmax (0.16 pmol/mg of protein), confirming competitive antagonism.[1]

In Vitro Functional Assay (cAMP Measurement)

This assay was used to assess the functional antagonist activity of BMS-193885 at the NPY Y1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.[2][3]

-

Principle: The NPY Y1 receptor is a Gi-coupled receptor, and its activation by an agonist like NPY inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.

-

Protocol Outline:

-

Cell Stimulation: CHO-Y1 cells were stimulated with forskolin to increase basal cAMP levels.

-

Agonist Inhibition: The cells were then treated with NPY, which inhibits the forskolin-stimulated cAMP production.

-

Antagonist Reversal: BMS-193885 was added at various concentrations to determine its ability to reverse the NPY-induced inhibition of cAMP production.

-

cAMP Measurement: Intracellular cAMP levels were quantified.

-

-

Key Finding: BMS-193885 acted as a full antagonist, reversing the NPY-mediated inhibition of forskolin-stimulated cAMP production with an apparent Kb of 4.5 nM.[1][2][3]

In Vivo Animal Models of Obesity

These studies were conducted to evaluate the efficacy of BMS-193885 in reducing food intake and body weight.

-

Animal Model: Male Sprague-Dawley rats were used for chronic studies.[1] Satiated rats were used for NPY-induced feeding studies.[1] Socially isolated rats were used as a model for binge eating.[4]

-

Acute NPY-Induced Feeding Study:

-

Administration: Satiated rats received an intracerebroventricular (i.c.v.) injection of NPY to induce feeding.

-